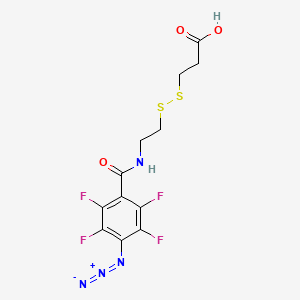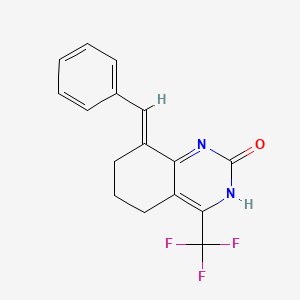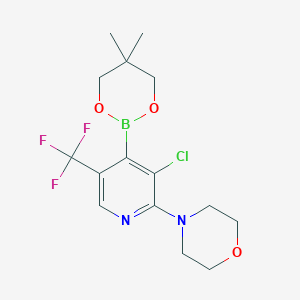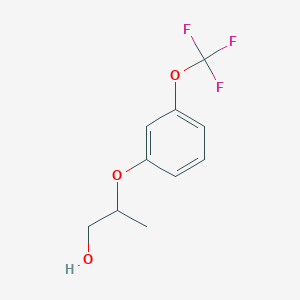![molecular formula C17H17F2N3O2 B13726986 2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)
2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a methoxyphenyl group, and an imidazo-pyridinyl core, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves multiple steps, including the formation of the imidazo-pyridinyl core and the introduction of the difluoromethyl and methoxyphenyl groups. Common synthetic routes include:
Formation of the Imidazo-Pyridinyl Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluoromethyl Group: This can be achieved through difluoromethylation reactions using reagents like difluoromethyl bromide.
Attachment of the Methoxyphenyl Group: This step often involves the use of methoxyphenyl derivatives and appropriate coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques like continuous flow synthesis.
化学反応の分析
2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the difluoromethyl or methoxyphenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter cellular responses.
Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can be compared with similar compounds such as:
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole: This compound shares the difluoromethyl and methoxyphenyl groups but has a different core structure.
Triazole-Pyrimidine Hybrids: These compounds have similar biological activities but differ in their core structures and specific substituents.
特性
分子式 |
C17H17F2N3O2 |
|---|---|
分子量 |
333.33 g/mol |
IUPAC名 |
2-[7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylimidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C17H17F2N3O2/c1-10-20-15-13(16(18)19)9-14(21-17(15)22(10)7-8-23)11-3-5-12(24-2)6-4-11/h3-6,9,16,23H,7-8H2,1-2H3 |
InChIキー |
GOJRHKCEEDVCQS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)F)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)


![1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole](/img/structure/B13726929.png)
![Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13726934.png)





![(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid](/img/structure/B13726988.png)

